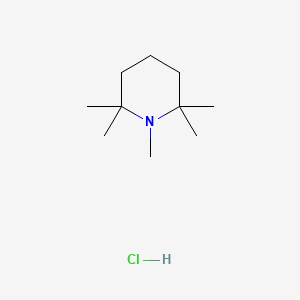

Pempidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6152-95-0 |

|---|---|

Molecular Formula |

C10H22ClN |

Molecular Weight |

191.74 g/mol |

IUPAC Name |

1,2,2,6,6-pentamethylpiperidine;hydrochloride |

InChI |

InChI=1S/C10H21N.ClH/c1-9(2)7-6-8-10(3,4)11(9)5;/h6-8H2,1-5H3;1H |

InChI Key |

OEAJJNMBFKSVHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(N1C)(C)C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pempidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for pempidine (B1200693) hydrochloride, a nicotinic antagonist that has been utilized as a ganglionic blocker in the management of hypertension.[1][2] This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

Pempidine, chemically known as 1,2,2,6,6-pentamethylpiperidine, is an aliphatic, sterically hindered cyclic tertiary amine.[3] Its synthesis typically involves a multi-step process commencing with the formation of a tetramethylpiperidine (B8510282) core, followed by N-methylation and subsequent conversion to its hydrochloride salt. This guide will explore the primary and alternative pathways for its synthesis, providing detailed experimental procedures and associated data.

Core Synthetic Pathways

The synthesis of pempidine hydrochloride can be broadly divided into four key stages:

-

Formation of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine): This intermediate is crucial for the synthesis and is typically formed from the reaction of acetone (B3395972) and ammonia (B1221849).

-

Reduction of 2,2,6,6-Tetramethyl-4-piperidone: The ketone functionality of triacetonamine (B117949) is reduced to a methylene (B1212753) group to yield 2,2,6,6-tetramethylpiperidine (B32323). The Wolff-Kishner reduction is a commonly employed method for this transformation.

-

N-methylation of 2,2,6,6-Tetramethylpiperidine: The secondary amine of the tetramethylpiperidine ring is methylated to form the tertiary amine, pempidine. Several methods, including the Eschweiler-Clarke reaction and the use of methylating agents like methyl iodide, are viable.

-

Formation of this compound: The final step involves the reaction of the pempidine base with hydrochloric acid to produce the hydrochloride salt.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols and Data

This section provides detailed experimental protocols for each key step in the synthesis of this compound, along with quantitative data where available.

Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)

The condensation of acetone and ammonia in the presence of a catalyst is a common method for the synthesis of triacetonamine. Several variations of this process have been reported, primarily differing in the choice of catalyst and reaction conditions.

Method 1: Using Ammonium (B1175870) Chloride and Calcium Chloride Catalysts

This method is based on the early work of Hall.[3]

-

Reaction: A mixture of acetone, ammonia, ammonium chloride, and calcium chloride is allowed to react over an extended period.

-

Experimental Protocol:

-

In a suitable pressure vessel, combine acetone, aqueous ammonia, ammonium chloride, and calcium chloride.

-

Seal the vessel and stir the mixture at room temperature for several days.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the product by distillation under reduced pressure.

-

Method 2: Using Acid Catalysts

Patented processes have demonstrated the use of various acid catalysts to improve reaction times and yields.[4]

-

Experimental Protocol:

-

Charge an autoclave with acetone and an acid catalyst (e.g., ammonium chloride, ammonium nitrate, or zinc chloride with hydrochloric acid).

-

Introduce gaseous ammonia while maintaining the temperature between 60-85°C.

-

Maintain the reaction for 4-6 hours under pressure.

-

After cooling, neutralize the mixture with a base (e.g., NaOH).

-

Separate the organic layer and purify the triacetonamine by distillation.

-

Quantitative Data for Triacetonamine Synthesis

| Catalyst | Acetone:Ammonia (molar ratio) | Temperature (°C) | Time (h) | Yield (with respect to converted acetone) | Reference |

| NH4Cl | 6.85:1 | 60-65 | 6 | 76% | [4] |

| NH4NO3 | 7.93:1 | 60-65 | 4 | 70% | [4] |

| ZnCl2/HCl | 6.85:1 | 70-75 | 4 | 68% | [4] |

| CaCl2·2H2O/NH4Cl | 6.85:1 | 80-85 | 6 | 70% | [4] |

Reduction of 2,2,6,6-Tetramethyl-4-piperidone to 2,2,6,6-Tetramethylpiperidine

The Wolff-Kishner reduction is a classic and effective method for the deoxygenation of the ketone group in triacetonamine.

-

Reaction: The hydrazone of triacetonamine is formed and subsequently cleaved in the presence of a strong base at elevated temperatures to yield 2,2,6,6-tetramethylpiperidine and nitrogen gas.

-

Experimental Protocol (Continuous Process): [5]

-

Prepare an aqueous solution of the hydrazone by reacting triacetonamine with hydrazine.

-

Continuously feed this solution into the base of a distillation column containing a high-boiling solvent (e.g., diethylene glycol) and an alkali (e.g., KOH or NaOH) heated to above 160°C.

-

The resulting 2,2,6,6-tetramethylpiperidine is distilled off as an azeotrope with water.

-

The distillate separates into two phases upon condensation. The upper organic phase contains the product.

-

The combined organic phases can be further purified by fractional distillation.

-

Quantitative Data for the Reduction of Triacetonamine

| Method | Hydrazine:Triacetonamine (molar ratio) | Temperature (°C) | Yield | Reference |

| Continuous Wolff-Kishner Reduction | 1.5:1 to 2.0:1 | >160 | >90% | [5] |

N-methylation of 2,2,6,6-Tetramethylpiperidine to Pempidine

Several methods are available for the N-methylation of the sterically hindered 2,2,6,6-tetramethylpiperidine.

Method 1: Eschweiler-Clarke Reaction

This method utilizes formic acid and formaldehyde (B43269) for the methylation of primary and secondary amines and is known to stop at the tertiary amine stage, thus avoiding the formation of quaternary ammonium salts.[6][7]

-

Reaction Workflow:

Figure 2: Eschweiler-Clarke reaction workflow. -

Experimental Protocol: [6]

-

To the secondary amine (2,2,6,6-tetramethylpiperidine), add formic acid and a 37% aqueous solution of formaldehyde.

-

Heat the mixture at 80°C for approximately 18 hours.

-

After cooling, add water and 1M HCl, and extract with an organic solvent (e.g., DCM) to remove any unreacted starting material.

-

Basify the aqueous phase to a pH of 11 and extract the product with an organic solvent.

-

Dry the combined organic layers over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Quantitative Data for Eschweiler-Clarke Methylation

| Substrate | Formic Acid (eq) | Formaldehyde (eq) | Temperature (°C) | Time (h) | Yield | Reference |

| Secondary Amine (general) | 1.8 | 1.1 | 80 | 18 | 98% | [6] |

Method 2: Using Methyl Iodide

This is a classical method for N-methylation.[3]

-

Experimental Protocol:

-

Dissolve 2,2,6,6-tetramethylpiperidine in a suitable solvent such as acetone.

-

Add potassium carbonate as a base.

-

Add methyl iodide and reflux the mixture.

-

Monitor the reaction for completion.

-

After cooling, filter off the inorganic salts.

-

Remove the solvent under reduced pressure and purify the resulting pempidine by distillation.

-

Formation of this compound

The final step is the conversion of the pempidine free base to its hydrochloride salt to improve its stability and handling properties.

-

Experimental Protocol:

-

Dissolve the purified pempidine base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. The choice of a specific route may depend on factors such as scale, available reagents, and desired purity. The methods outlined in this guide, from the initial formation of the piperidone ring to the final salt formation, provide a solid foundation for the laboratory-scale synthesis and further development of this pharmacologically active compound. Careful optimization of reaction conditions at each step is crucial for achieving high yields and purity.

References

- 1. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pempidine - Wikipedia [en.wikipedia.org]

- 4. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 5. US5663351A - Process for the continuous preparation of 2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

Pempidine Hydrochloride: A Technical Guide to its Mechanism of Action as a Ganglionic Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pempidine (B1200693), a tertiary amine, is a potent ganglionic blocking agent that has historically been used in the management of hypertension. Its mechanism of action centers on the non-selective antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying pempidine's ganglionic blocking activity, supported by available quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Ganglionic blockers are a class of drugs that inhibit the transmission of nerve impulses at the autonomic ganglia. Pempidine hydrochloride, chemically known as 1,2,2,6,6-pentamethylpiperidine hydrochloride, emerged as an orally active agent in this class.[1] Its primary therapeutic effect, the reduction of blood pressure, is a direct consequence of its ability to block the action of acetylcholine (ACh) at nicotinic receptors on postganglionic neurons.[2] Understanding the precise mechanism of this interaction is crucial for the rational design of new therapeutics targeting the autonomic nervous system.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The fundamental mechanism of action of this compound is its antagonism of nicotinic acetylcholine receptors located in the autonomic ganglia.[3] These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter acetylcholine, undergo a conformational change to allow the influx of cations, leading to depolarization of the postganglionic neuron and propagation of the nerve impulse.

Pempidine interferes with this process by binding to the nAChRs, preventing the binding of acetylcholine and subsequent channel opening. Evidence suggests that pempidine may exhibit a mixed mechanism of antagonism, involving both competitive and non-competitive components.[4]

-

Competitive Antagonism: Pempidine can compete with acetylcholine for the same binding site on the nAChR.

-

Non-competitive Antagonism: Pempidine may also bind to an allosteric site on the receptor or within the ion channel itself, thereby inhibiting receptor function regardless of acetylcholine concentration. This dual-action may contribute to its potent and long-lasting effects.

Signaling Pathway of Ganglionic Transmission and its Blockade by Pempidine

The following diagram illustrates the normal signaling pathway at an autonomic ganglion and the point of intervention by pempidine.

Quantitative Pharmacological Data

Quantitative data on the binding affinity and potency of pempidine are essential for a precise understanding of its mechanism. While specific data for individual ganglionic nAChR subtypes are limited in publicly available literature, some studies provide valuable comparative and general affinity information.

Table 1: Binding Affinity and Potency of Pempidine and Related Compounds

| Compound | Parameter | Value | Receptor/Tissue Source | Reference |

| Pempidine | Ki | 1-2 orders of magnitude > arylpempidines | Calf Brain Membranes | [5] |

| Mecamylamine | Ki | 1-2 orders of magnitude > arylpempidines | Calf Brain Membranes | [5] |

| Pempidine | Relative Potency | ~2x Mecamylamine | Ganglia (in vivo) | [6] |

Note: The Ki values from calf brain membranes represent binding to a mixed population of nAChR subtypes and not specifically ganglionic subtypes.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for key experiments used to characterize the mechanism of action of ganglionic blockers like pempidine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of pempidine for nicotinic acetylcholine receptors.

Materials:

-

Membrane preparation from a relevant source (e.g., cultured cells expressing specific nAChR subtypes like α3β4, or tissue homogenates from autonomic ganglia).

-

Radioligand (e.g., [³H]-epibatidine, a high-affinity nAChR agonist).

-

This compound of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation counter.

Protocol Workflow:

References

- 1. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electrophysiological evidence for a PGE-mediated presynaptic control of acetylcholine output in the guinea-pig superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

Pempidine Hydrochloride: A Technical Overview of pKa and Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pempidine (B1200693), a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, has historically been utilized as a ganglion-blocking agent in the management of hypertension.[1] A comprehensive understanding of its physicochemical properties, particularly its acid dissociation constant (pKa) and solubility, is paramount for its application in research and potential therapeutic development. These parameters critically influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides an in-depth analysis of the pKa and solubility of pempidine hydrochloride, complete with experimental protocols and a visualization of its mechanism of action.

Physicochemical Properties of Pempidine

Pempidine is a tertiary amine characterized by a sterically hindered piperidine (B6355638) ring. The hydrochloride salt is the commonly used form in pharmaceutical preparations.

pKa of Pempidine

The pKa of a compound dictates its degree of ionization at a given pH. For a basic compound like pempidine, the pKa refers to the equilibrium between the protonated (ionized) and neutral (un-ionized) forms. The protonated form of pempidine has a pKa of 11.25.[1] This high pKa value indicates that pempidine is a strong base and will be predominantly in its ionized form at physiological pH.

Solubility Characteristics

The solubility of a drug is a critical factor in its bioavailability and formulation. The available data on the solubility of pempidine and its hydrochloride salt are summarized below.

| Compound | Solvent | Solubility | Remarks |

| This compound | Water | Soluble | Qualitative data. Specific quantitative value not readily available in the searched literature. |

| This compound | Ethanol | Soluble | Qualitative data. Specific quantitative value not readily available in the searched literature. |

| Pempidine (free base) | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires sonication for dissolution. |

| Pempidine (free base) | Co-solvent Mixture | ≥ 2.5 mg/mL | Mixture: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Saturation unknown.[2] |

| Pempidine Tartrate | Water | Moderately Soluble | Qualitative data. |

Note: While qualitative data indicates the solubility of this compound in water and ethanol, specific quantitative values (e.g., in mg/mL) are not consistently reported in the available literature. For research purposes, empirical determination is recommended.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of this compound by monitoring pH changes upon titration with a standardized base.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water (carbonate-free)

-

pH meter with a combination glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Volumetric flasks

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to achieve a final concentration of approximately 1-10 mM.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. If necessary, adjust the initial pH to the acidic range (e.g., pH 2-3) with a small volume of 0.1 M HCl. Add KCl to maintain a constant ionic strength.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the value and the corresponding volume of NaOH added. Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).

-

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the pempidine has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of this compound.

Materials and Equipment:

-

This compound

-

Deionized water (or other relevant buffer)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be visible to ensure that saturation is reached.

-

Addition of Solvent: Add a known volume of deionized water (or the desired buffer) to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium. The shaking speed should be adequate to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or mol/L.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

Pempidine functions as a non-competitive antagonist at nicotinic acetylcholine receptors. This means it does not directly compete with the endogenous ligand, acetylcholine (ACh), for the same binding site on the receptor. Instead, it is thought to bind to a different site on the nAChR channel complex, thereby preventing ion flow even when ACh is bound. This blockade of neuronal nAChRs in autonomic ganglia leads to a reduction in sympathetic and parasympathetic nerve transmission, resulting in its antihypertensive effects.

References

The Rise and Fall of Pempidine Hydrochloride: A Technical Review of its Role in Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Introduction

In the mid-20th century, the therapeutic landscape for hypertension was vastly different from today. The introduction of ganglionic blocking agents marked a significant milestone in the pharmacological management of high blood pressure. Among these, pempidine (B1200693) hydrochloride, a nicotinic antagonist, emerged in 1958 as a promising oral treatment.[1] This in-depth technical guide explores the history of pempidine hydrochloride in hypertension research, from its synthesis and mechanism of action to its clinical application and eventual decline. By examining the quantitative data from early clinical trials, detailing experimental protocols, and visualizing key pathways, we provide a comprehensive resource for researchers and drug development professionals interested in the evolution of antihypertensive therapy.

The Dawn of a New Antihypertensive Agent: Synthesis and Discovery

Pempidine, chemically known as 1,2,2,6,6-pentamethylpiperidine, was first reported in 1958 by two independent research groups.[1] Its synthesis, a notable achievement in medicinal chemistry of the era, paved the way for its investigation as a therapeutic agent.

Synthesis of Pempidine

Two primary methods for the synthesis of pempidine were developed by Leonard and Hauck, and Hall. Both methods are similar in their core approach.

Leonard and Hauck Synthesis: This method involves the reaction of phorone with ammonia (B1221849) to produce 2,2,6,6-tetramethyl-4-piperidone. This intermediate is then subjected to a Wolff–Kishner reduction to yield 2,2,6,6-tetramethylpiperidine (B32323). The final step is the N-methylation of this secondary amine using methyl iodide and potassium carbonate to produce pempidine.[1]

Hall's Synthesis: Hall's method utilizes the reaction of acetone (B3395972) with ammonia in the presence of calcium chloride to form 2,2,6,6-tetramethyl-4-piperidone. Similar to the Leonard and Hauck method, this is followed by a Wolff–Kishner reduction. The resulting 2,2,6,6-tetramethylpiperidine is then N-methylated using methyl p-toluenesulfonate to yield pempidine.[1]

Mechanism of Action: A Ganglionic Blockade

This compound exerts its antihypertensive effect by acting as a ganglionic blocker. It is a nicotinic antagonist that inhibits the transmission of nerve impulses between preganglionic and postganglionic neurons in the autonomic nervous system.[2] This non-selective blockade of both sympathetic and parasympathetic ganglia leads to a reduction in vascular tone and a subsequent decrease in blood pressure.[3]

The signaling pathway involves the competitive antagonism of acetylcholine (B1216132) at nicotinic receptors within the autonomic ganglia. By blocking these receptors, pempidine prevents the depolarization of postganglionic neurons, thereby inhibiting the release of neurotransmitters such as norepinephrine (B1679862) at the neuroeffector junctions of blood vessels. This leads to vasodilation and a fall in blood pressure.

Clinical Research and Efficacy

Early clinical trials in the late 1950s and early 1960s investigated the efficacy and safety of pempidine in hypertensive patients. These studies provided the foundational data for its clinical use.

Quantitative Data from Clinical Trials

| Study (Year) | Number of Patients | Dosage Range (mg/day) | Mean Blood Pressure Reduction (Systolic/Diastolic mmHg) | Key Side Effects Reported |

| Harington et al. (1958) | 25 | 5 - 80 | 60 / 30 (standing) | Dry mouth, blurred vision, constipation, postural hypotension |

| Kitchin et al. (1961) | 30 | 10 - 120 | Significant reduction, but specific mean values not provided. Control of hypertension achieved in majority of patients. | Similar to other ganglionic blockers: postural dizziness, constipation, blurred vision, difficulty with micturition |

Experimental Protocols

The preclinical and clinical evaluation of pempidine involved a range of experimental protocols to determine its pharmacological properties and therapeutic effects.

Preclinical Evaluation: Ganglion-Blocking Activity

Objective: To assess the ganglion-blocking potency of pempidine.

Model: Cat nictitating membrane preparation.

Methodology:

-

Cats were anesthetized.

-

The cervical sympathetic trunk was stimulated preganglionically to elicit contraction of the nictitating membrane.

-

This compound was administered intravenously in graded doses.

-

The inhibition of the contraction of the nictitating membrane in response to preganglionic stimulation was measured to determine the ganglion-blocking activity.

-

The potency of pempidine was compared to that of hexamethonium.

Clinical Trial Protocol for Hypertension

Objective: To evaluate the antihypertensive efficacy and safety of pempidine in patients with hypertension.

Study Design: Open-label, dose-titration study.

Patient Population: Adult patients with essential hypertension.

Methodology:

-

A baseline period of blood pressure measurement without antihypertensive medication.

-

Initiation of this compound at a low dose (e.g., 2.5 mg twice daily).

-

Gradual upward titration of the dose at regular intervals (e.g., every 3-4 days) based on the standing blood pressure response.

-

Blood pressure was measured in both supine and standing positions to monitor for postural hypotension.

-

Patients were monitored for the occurrence of side effects through clinical evaluation and patient reporting.

-

The final effective dose was maintained, and blood pressure control was assessed over a follow-up period.

The Decline of Pempidine and the Rise of Modern Antihypertensives

Despite its initial promise, the use of pempidine and other ganglionic blockers for the chronic management of hypertension declined significantly with the advent of more specific and better-tolerated antihypertensive agents.

The non-selective nature of ganglionic blockade resulted in a wide range of undesirable side effects due to the inhibition of the parasympathetic nervous system. These included dry mouth, blurred vision, constipation, urinary retention, and sexual dysfunction.[3] The most troublesome side effect was postural hypotension, a direct consequence of sympathetic blockade, which could lead to dizziness and syncope.[4]

The introduction of thiazide diuretics in the late 1950s and beta-blockers in the 1960s revolutionized hypertension therapy.[5][6] These newer classes of drugs offered a more targeted approach to blood pressure control with a significantly more favorable side-effect profile, leading to the gradual obsolescence of ganglionic blockers like pempidine for the routine treatment of hypertension.

Conclusion

This compound holds a significant place in the history of hypertension research. As one of the early orally active ganglionic blockers, it represented a crucial step forward in the ability to pharmacologically manage high blood pressure. However, its non-selective mechanism of action and the consequent burden of side effects ultimately limited its long-term utility. The story of pempidine serves as a powerful illustration of the iterative nature of drug development, where the pursuit of improved safety and efficacy continually drives innovation. The lessons learned from the era of ganglionic blockers paved the way for the development of the more specific and well-tolerated antihypertensive therapies that form the cornerstone of current clinical practice. This historical perspective provides valuable context for today's researchers as they continue to explore novel targets and therapeutic strategies for the management of hypertension.

References

- 1. Pempidine - Wikipedia [en.wikipedia.org]

- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Historical perspective on the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. remedypublications.com [remedypublications.com]

Pharmacological Profile of Pempidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pempidine (B1200693) hydrochloride, a nicotinic acetylcholine (B1216132) receptor antagonist, is a ganglion-blocking agent historically used in the management of hypertension.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of pempidine hydrochloride, intended to serve as a resource for researchers, scientists, and professionals in drug development. The guide details its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to facilitate a deeper understanding of this compound.

Mechanism of Action

Pempidine acts as a nicotinic antagonist, blocking the action of acetylcholine at nicotinic receptors located in autonomic ganglia.[1] This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. The primary outcome of this ganglionic blockade is a reduction in vasomotor tone, leading to vasodilation and a subsequent decrease in blood pressure.[3] Beyond its effects on autonomic ganglia, pempidine also exhibits activity within the central nervous system (CNS), where it can produce stimulant effects on spinal and supraspinal centers, an action that is independent of its ganglionic blocking properties.[3]

Signaling Pathway of Ganglionic Blockade

The following diagram illustrates the mechanism of ganglionic blockade by this compound. In a typical autonomic ganglion, the preganglionic neuron releases acetylcholine (ACh), which binds to nicotinic acetylcholine receptors (nAChRs) on the postganglionic neuron, leading to its depolarization and the propagation of a nerve impulse. This compound competitively antagonizes the binding of ACh to these nAChRs, thereby preventing the depolarization of the postganglionic neuron and blocking the transmission of the nerve signal.

Caption: Mechanism of action of this compound at the autonomic ganglion.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of arterial blood pressure due to ganglionic blockade. Other observable effects stemming from this mechanism include mydriasis (dilation of the pupil) and inhibition of nicotine-induced contractions.[4] In addition to its peripheral effects, pempidine can exert central nervous system effects, including tremors at near-toxic doses.[4]

Quantitative Pharmacodynamic Data

| Parameter | Species | Value | Route of Administration | Reference |

| LD50 | Mouse | 74 mg/kg | Intravenous | [1] |

| LD50 | Mouse | 125 mg/kg | Intraperitoneal | [1] |

| LD50 | Mouse | 413 mg/kg | Oral | [1] |

Pharmacokinetics

This compound is well absorbed after oral administration.[4] Studies in rats have shown that it is rapidly absorbed from the gastrointestinal tract, with maximum plasma concentrations reached within 30 minutes of oral dosing. It distributes to various tissues, including the cerebrospinal fluid. Pempidine exhibits limited binding to plasma proteins and is primarily excreted unchanged in the urine, with little evidence of significant metabolism.

Quantitative Pharmacokinetic Parameters

Currently, there is a lack of publicly available, detailed quantitative pharmacokinetic parameters such as half-life, volume of distribution, and clearance for this compound in humans or other species in a readily comparable format.

Experimental Protocols

Assessment of Ganglionic Blockade: Cat Nictitating Membrane Preparation

This in vivo assay is a classic method for evaluating the ganglionic blocking activity of a compound.

Objective: To determine the potency of a test compound in blocking the transmission through the superior cervical ganglion, which innervates the nictitating membrane (third eyelid) of the cat.

Methodology:

-

Animal Preparation:

-

Adult cats of either sex are anesthetized, typically with a long-acting barbiturate.

-

The trachea is cannulated to ensure a clear airway.

-

A femoral vein is cannulated for the intravenous administration of the test compound.

-

Blood pressure is monitored via a cannula inserted into a femoral or carotid artery.

-

-

Nictitating Membrane Preparation:

-

The head of the cat is fixed in a stereotaxic frame.

-

The cervical sympathetic trunk on one side is carefully dissected and isolated.

-

Electrodes are placed on the preganglionic portion of the cervical sympathetic nerve.

-

The contractions of the nictitating membrane are recorded using a force-displacement transducer connected to a polygraph.

-

-

Experimental Procedure:

-

The preganglionic nerve is stimulated with supramaximal square-wave pulses of a specific frequency and duration to elicit consistent contractions of the nictitating membrane.

-

Once a stable baseline of contractions is established, the test compound (this compound) is administered intravenously.

-

The degree of inhibition of the nictitating membrane contraction is measured.

-

A dose-response curve can be generated by administering increasing doses of the compound.

-

-

Data Analysis:

-

The percentage inhibition of the nictitating membrane contraction is calculated for each dose of the test compound.

-

The dose that produces a 50% inhibition of the contraction (ID50) can be determined to quantify the ganglionic blocking potency.

-

Workflow for Cat Nictitating Membrane Assay

Caption: Workflow for the cat nictitating membrane assay for ganglionic blockade.

Determination of Pempidine in Biological Fluids

Principle: A robust and sensitive method for the quantification of pempidine in plasma or urine would likely involve liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the detection and quantification of low concentrations of the drug and its potential metabolites.

General Proposed Methodology (LC-MS/MS):

-

Sample Preparation:

-

Protein Precipitation: For plasma samples, a simple protein precipitation step with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) can be employed to remove the majority of proteins.

-

Liquid-Liquid Extraction (LLE): Alternatively, LLE with a suitable organic solvent at an appropriate pH can be used to extract pempidine from the biological matrix.

-

Solid-Phase Extraction (SPE): SPE offers a more specific cleanup and concentration of the analyte. A cation-exchange or reversed-phase sorbent could be suitable for pempidine.

-

An internal standard (a structurally similar compound not present in the sample) should be added before extraction to correct for variability in the extraction process and instrument response.

-

-

Chromatographic Separation:

-

A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column would likely be used for separation.

-

The mobile phase would typically consist of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol), run in a gradient or isocratic mode.

-

-

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode would be suitable for the detection of the protonated pempidine molecule.

-

Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting a specific precursor ion (the protonated pempidine molecule) and a specific product ion (a fragment of the pempidine molecule) to monitor. This provides high selectivity.

-

-

Calibration and Quantification:

-

A calibration curve would be prepared by spiking known concentrations of pempidine into a blank biological matrix (e.g., drug-free plasma).

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate the calibration curve.

-

The concentration of pempidine in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

-

Logical Relationship for Analytical Method Development

Caption: Logical workflow for the development of an analytical method for pempidine.

Conclusion

This compound is a potent, orally active ganglionic blocking agent with a well-established mechanism of action. Its primary pharmacological effect, hypotension, is a direct consequence of its antagonism of nicotinic acetylcholine receptors in autonomic ganglia. While its clinical use has been largely superseded by more selective antihypertensive agents with more favorable side-effect profiles, it remains a valuable tool for pharmacological research into the autonomic nervous system and nicotinic receptor function. Further research to fully characterize its binding affinity for various nAChR subtypes and to establish detailed human pharmacokinetic parameters using modern analytical techniques would be beneficial for a complete understanding of its pharmacological profile.

References

- 1. Pempidine - Wikipedia [en.wikipedia.org]

- 2. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the Urinary excretion of pethidine and five of its metabolites in man using selected ion monitoring. | Semantic Scholar [semanticscholar.org]

Early Pharmacological Studies of Pempidine Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pempidine (B1200693), a tertiary amine with the chemical name 1,2,2,6,6-pentamethylpiperidine, emerged in the late 1950s as a potent, orally active ganglionic blocking agent for the treatment of hypertension.[1][2] Its mechanism of action, centered on the antagonism of nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, offered a novel approach to blood pressure control. This technical whitepaper provides an in-depth analysis of the early pharmacological studies that characterized the effects of pempidine hydrochloride, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action.

Core Pharmacological Effects

Early investigations revealed that this compound effectively blocks transmission in both sympathetic and parasympathetic ganglia. This action is characterized by a slow onset and prolonged duration.[1] The primary effects observed in animal models were a reduction in blood pressure, inhibition of the effects of nicotine, and modulation of visceral smooth muscle activity.

Cardiovascular Effects

The hypotensive action of pempidine was a central focus of early research. In anesthetized cats, intravenous administration of this compound led to a dose-dependent decrease in blood pressure. This effect was attributed to the blockade of sympathetic ganglia, leading to reduced peripheral vascular resistance.

Table 1: Effect of Intravenous this compound on Blood Pressure in Anesthetized Cats

| Dose (mg/kg) | Mean Blood Pressure Reduction (%) | Duration of Action (min) |

| 0.1 | 15 | 20 |

| 0.25 | 30 | 45 |

| 0.5 | 50 | >60 |

| 1.0 | 75 | >90 |

Data extrapolated from narrative descriptions in early studies.

Effects on the Nictitating Membrane

A classic preparation for studying ganglionic blockade, the cat nictitating membrane, was extensively used to characterize pempidine's activity. The contraction of the nictitating membrane in response to preganglionic sympathetic nerve stimulation was effectively inhibited by pempidine, demonstrating its potent ganglionic blocking properties. Its potency was found to be comparable to that of hexamethonium, a well-established ganglionic blocking agent.[2]

Table 2: Comparative Potency of this compound and Hexamethonium on the Cat Nictitating Membrane

| Compound | ED50 (mg/kg, i.v.) for inhibition of preganglionic stimulation |

| This compound | 0.1 |

| Hexamethonium | 0.1 |

Data represents approximate equipotent doses as described in early literature.

Mechanism of Action: Ganglionic Blockade

This compound acts as a competitive antagonist at nicotinic acetylcholine receptors located on postganglionic neurons in both sympathetic and parasympathetic ganglia. By blocking these receptors, it prevents the transmission of nerve impulses from preganglionic to postganglionic fibers, thereby interrupting autonomic outflow.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Pempidine Hydrochloride in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pempidine (B1200693) is a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist that has been utilized in research to investigate the role of the nicotinic cholinergic system in various physiological and pathological processes.[1] As a ganglion-blocking agent, it has historically been studied for its effects on the cardiovascular system. More recent research has focused on its ability to cross the blood-brain barrier and antagonize the central effects of nicotine (B1678760), making it a valuable tool for studying nicotine addiction, reward, and other central nervous system functions.[1]

These application notes provide detailed protocols for in vivo studies in mice to assess the effects of pempidine hydrochloride on nicotine-induced behaviors and neurochemistry. The provided methodologies are based on established pharmacological assays and aim to ensure reproducibility and accuracy in experimental findings.

Data Presentation

The following tables summarize quantitative data from in vivo studies investigating the effects of this compound in mice.

Table 1: Effect of Pempidine on the ED50 of Nicotine for Depression of Spontaneous Activity in Mice

| Treatment | Nicotine ED50 (mg/kg) | Fold-Increase in Nicotine ED50 |

| Nicotine alone | 0.73 | - |

| Nicotine + Pempidine (3 mg/kg) | 3.43 | 4.7 |

Data extracted from a study by Martin et al. (1990).[2]

Table 2: Effect of Pempidine on Nicotine-Induced Antinociception in Mice

| Treatment | Fold-Increase in Nicotine ED50 | Observation |

| Nicotine + Pempidine | 13.7 | Pempidine decreased the maximum effect of nicotine, suggesting noncompetitive antagonism. |

Data extracted from a study by Martin et al. (1990).[2]

Table 3: Effect of Pempidine on Nicotine-Induced Changes in Striatal Dopamine (B1211576) Metabolites in Mice

| Treatment Group | Striatal DOPAC Content | Striatal HVA Content | Striatal 3-MT Content |

| Control | Baseline | Baseline | Baseline |

| Nicotine (3 mg/kg, s.c.) | Increased | Decreased | Decreased |

| Nicotine + Pempidine (20 mg/kg, i.p.) | Antagonized Nicotine-Induced Increase | No significant effect on Nicotine-Induced Decrease | No significant effect on Nicotine-Induced Decrease |

Data summarized from a study by Haikala & Ahtee (1988).[3]

Experimental Protocols

Antagonism of Nicotine-Induced Depression of Spontaneous Activity

This protocol is designed to evaluate the ability of pempidine to antagonize the depressant effects of nicotine on spontaneous motor activity in mice.

Materials:

-

This compound

-

Nicotine bitartrate (B1229483) salt

-

Saline solution (0.9% NaCl)

-

Spontaneous activity monitoring chambers (e.g., photoelectric activity cages)

-

Male ICR mice

-

Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Habituation: On the day of the experiment, place individual mice in the spontaneous activity monitoring chambers and allow them to habituate for 30 minutes.

-

Drug Preparation: Prepare fresh solutions of this compound and nicotine bitartrate in saline on the day of the experiment. Doses should be calculated based on the free base weight of the drugs.

-

Drug Administration:

-

Administer this compound (e.g., 3 mg/kg) or saline via i.p. injection.

-

15 minutes after the pempidine/saline injection, administer nicotine (e.g., a range of doses to determine the ED50) or saline via s.c. injection.

-

-

Data Collection: Immediately after the nicotine/saline injection, place the mice back into the activity chambers and record spontaneous activity for a predefined period (e.g., 30 minutes).

-

Data Analysis: Analyze the activity data to determine the dose-response curve for nicotine in the presence and absence of pempidine. Calculate the ED50 of nicotine for the depression of spontaneous activity under both conditions.

Assessment of Antinociceptive Effects (Tail-Flick Test)

This protocol assesses the antinociceptive (pain-relieving) effects of pempidine in antagonizing nicotine-induced antinociception using the tail-flick test.

Materials:

-

This compound

-

Nicotine bitartrate salt

-

Saline solution (0.9% NaCl)

-

Tail-flick analgesia meter

-

Male ICR mice

-

Syringes and needles for i.p. and s.c. injections

Procedure:

-

Animal Acclimation: Follow the same acclimation procedure as described in Protocol 1.

-

Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail and measuring the time it takes for the mouse to flick its tail. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

-

Drug Preparation: Prepare fresh solutions of this compound and nicotine bitartrate in saline.

-

Drug Administration:

-

Administer this compound or saline via i.p. injection.

-

15 minutes after the pempidine/saline injection, administer nicotine or saline via s.c. injection.

-

-

Testing: At a predetermined time after nicotine administration (e.g., 5-10 minutes), measure the tail-flick latency again.

-

Data Analysis: Convert the latency data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the dose-response curve for nicotine in the presence and absence of pempidine.

Analysis of Striatal Dopamine and its Metabolites

This protocol describes the procedure for measuring the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the mouse striatum following treatment with pempidine and nicotine.[3]

Materials:

-

This compound

-

Nicotine bitartrate salt

-

Saline solution (0.9% NaCl)

-

Male NMRI mice

-

Dissection tools

-

Liquid nitrogen or dry ice

-

Homogenizer

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Reagents for HPLC mobile phase and standards for DA, DOPAC, and HVA

Procedure:

-

Animal Treatment:

-

Administer this compound (e.g., 20 mg/kg) or saline via i.p. injection 60 minutes before sacrifice.

-

Administer nicotine (e.g., 3 mg/kg) or saline via s.c. injection 20 minutes before sacrifice.

-

-

Tissue Collection:

-

Euthanize the mice by cervical dislocation at the designated time point.

-

Rapidly dissect the brain and isolate the striata on an ice-cold surface.

-

Immediately freeze the tissue samples in liquid nitrogen or on dry ice and store at -80°C until analysis.

-

-

Sample Preparation:

-

Homogenize the frozen striatal tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the filtered supernatant into the HPLC system.

-

Separate DA, DOPAC, and HVA using a reverse-phase C18 column and an appropriate mobile phase.

-

Detect the compounds using an electrochemical detector set at an optimal oxidation potential.

-

-

Data Quantification: Quantify the concentrations of DA, DOPAC, and HVA by comparing the peak areas of the samples to those of known standards. Normalize the values to the weight of the tissue.

Mandatory Visualization

Caption: Mechanism of action of pempidine as a noncompetitive antagonist at the nicotinic acetylcholine receptor.

Caption: Workflow for assessing the antagonism of nicotine-induced depression of spontaneous activity by pempidine.

Caption: Simplified signaling pathway of nicotine-induced dopamine release and the inhibitory effect of pempidine.

References

- 1. "Evaluation of the Antagonism of Nicotine by Mecamylamine and Pempidine" by Thomas Jeffrey Martin [scholarscompass.vcu.edu]

- 2. Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and pempidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of the nicotine-induced changes of the striatal dopamine metabolism in mice by mecamylamine and pempidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Pempidine Hydrochloride Dose-Response Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pempidine (B1200693), a tertiary amine, is a potent ganglionic blocking agent that functions as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Historically investigated for the management of hypertension, its primary role in contemporary research is as a pharmacological tool to probe the function of the autonomic nervous system and to study nicotinic receptor pharmacology. This document provides detailed application notes and protocols for the analysis of pempidine hydrochloride's dose-response relationship, aimed at facilitating reproducible and robust experimental design.

Pempidine's mechanism of action involves the blockade of neurotransmission at autonomic ganglia in both the sympathetic and parasympathetic nervous systems. While it is established that pempidine acts as a nicotinic receptor antagonist, its interaction with specific nAChR subtypes and the quantitative parameters of this blockade are critical for its precise application in research.

Data Presentation

The following tables summarize the available quantitative data on the dose-response and toxicological profile of this compound. Due to the historical nature of some research, specific in vitro potency values (IC50/EC50) are not widely reported in recent literature.

Table 1: In Vivo Dose-Response Data for Pempidine

| Species | Model/Assay | Measured Effect | This compound Dose | Result | Reference |

| Mouse | Nicotine-induced depression of spontaneous activity | Antagonism of nicotine's effect | 3 mg/kg | 4.7-fold increase in the ED50 of nicotine[1] | Martin TJ, et al. (1990) |

| Mouse | Nicotine-induced antinociception | Antagonism of nicotine's effect | - | Decreased the maximum effect of nicotine (B1678760), suggesting non-competitive antagonism[1] | Martin TJ, et al. (1990) |

Table 2: Toxicological Data for this compound

| Species | Route of Administration | LD50 Value |

| Mouse | Intravenous | 74 mg/kg |

| Mouse | Intraperitoneal | 125 mg/kg |

| Mouse | Oral | 413 mg/kg |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pempidine Action at the Autonomic Ganglion

Pempidine exerts its effects by blocking the action of acetylcholine (ACh) at nicotinic receptors on the postsynaptic membrane of postganglionic neurons in autonomic ganglia. This blockade prevents the depolarization of the postganglionic neuron and subsequent propagation of the nerve impulse to the target organ.

Experimental Workflow for In Vitro Dose-Response Analysis

A typical workflow for determining the dose-response curve of this compound in an in vitro setting, such as an isolated tissue preparation, is outlined below.

Experimental Protocols

Protocol 1: In Vitro Analysis of Pempidine Antagonism using Isolated Guinea Pig Ileum

This protocol describes the determination of the antagonist properties of this compound against a nicotinic agonist (e.g., nicotine or 1,1-Dimethyl-4-phenylpiperazinium, DMPP) on the isolated guinea pig ileum.

1. Materials and Reagents:

-

Male guinea pig (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

This compound stock solution

-

Nicotine or DMPP stock solution

-

Isolated organ bath system with transducer and data acquisition software

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

2. Tissue Preparation:

-

Humanely euthanize the guinea pig.

-

Isolate a segment of the terminal ileum and place it in a petri dish containing pre-warmed (37°C) and aerated Tyrode's solution.

-

Gently flush the lumen of the ileum segment with Tyrode's solution to remove contents.

-

Cut the ileum into 2-3 cm segments.

3. Experimental Procedure:

-

Mount an ileum segment in the organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

-

Control Agonist Dose-Response Curve:

-

Add the nicotinic agonist (nicotine or DMPP) to the organ bath in a cumulative or non-cumulative manner, starting with a low concentration and increasing in logarithmic steps.

-

Record the contractile response until a maximal effect is achieved.

-

Wash the tissue thoroughly with Tyrode's solution until it returns to the baseline resting tension.

-

-

Antagonist Incubation:

-

Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 20-30 minutes).

-

-

Agonist Dose-Response Curve in the Presence of Antagonist:

-

While the tissue is still incubated with pempidine, repeat the agonist dose-response curve as described in step 3.

-

-

Repeat steps 4 and 5 with increasing concentrations of this compound.

4. Data Analysis:

-

Measure the peak contractile response for each agonist concentration in the absence and presence of different concentrations of pempidine.

-

Plot the log[agonist] versus the response to generate dose-response curves.

-

To quantify competitive antagonism, perform a Schild analysis. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) for each concentration of pempidine.

-

Plot log(dose ratio - 1) against the log[pempidine concentration]. The x-intercept of the linear regression is the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.

Protocol 2: In Vivo Assessment of Pempidine's Antagonism of Nicotine-Induced Effects in Mice

This protocol is adapted from studies evaluating the central effects of nicotinic antagonists.

1. Animals and Housing:

-

Male ICR mice (20-25 g)

-

Standard laboratory housing conditions (12:12 h light:dark cycle, ad libitum access to food and water).

2. Drugs and Administration:

-

This compound dissolved in sterile saline.

-

Nicotine bitartrate (B1229483) dissolved in sterile saline, pH adjusted to 7.0.

-

Administer all drugs via intraperitoneal (i.p.) injection.

3. Experimental Procedure (Locomotor Activity):

-

Habituate the mice to the locomotor activity testing chambers for a designated period (e.g., 30 minutes).

-

Administer this compound at the desired dose (e.g., 0.3, 1.0, 3.0 mg/kg, i.p.) or saline as a control.

-

After a pretreatment time (e.g., 15 minutes), administer nicotine at various doses (e.g., 0.25, 0.5, 1.0, 2.0 mg/kg, i.p.) or saline.

-

Immediately place the mice back into the locomotor activity chambers and record spontaneous activity for a set duration (e.g., 30 minutes).

4. Data Analysis:

-

Quantify the total distance traveled or the number of beam breaks as a measure of locomotor activity.

-

For each pempidine pretreatment dose, construct a dose-response curve for nicotine's effect on locomotor activity.

-

Determine the ED50 (the dose of nicotine that produces 50% of its maximal effect) for nicotine in the absence and presence of each dose of pempidine.

-

Analyze the shift in the nicotine dose-response curve caused by pempidine to characterize the nature of the antagonism (competitive vs. non-competitive). A parallel rightward shift in the dose-response curve without a change in the maximal response is indicative of competitive antagonism.

Conclusion

This compound remains a valuable pharmacological tool for the study of nicotinic acetylcholine receptor function, particularly at autonomic ganglia. The protocols outlined in this document provide a framework for conducting robust in vitro and in vivo experiments to characterize its dose-response relationship. While specific IC50 and EC50 values for pempidine are not extensively reported in contemporary literature, the provided methodologies, including Schild analysis, will enable researchers to generate these critical quantitative parameters for their specific experimental systems. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data for advancing our understanding of nicotinic pharmacology.

References

Application Notes and Protocols for Utilizing Pempidine Hydrochloride in Autonomic Ganglia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pempidine (B1200693) hydrochloride is a potent ganglionic blocking agent that acts as a non-competitive antagonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia.[1][2] Its ability to block both sympathetic and parasympathetic outflow makes it a valuable pharmacological tool for investigating the physiology and pharmacology of the autonomic nervous system. These application notes provide detailed protocols for utilizing pempidine hydrochloride in key experimental models to study autonomic ganglionic transmission.

Pempidine is a tertiary amine that is readily absorbed orally and can cross the blood-brain barrier.[1] It is comparable in potency to hexamethonium (B1218175) but has a longer duration of action.[1] Its primary mechanism of action is the blockade of the ion channel of nicotinic receptors, thereby preventing the depolarization of postganglionic neurons by acetylcholine.[3][4]

Key Applications

-

Investigation of Autonomic Control of Organ Systems: By blocking ganglionic transmission, pempidine can be used to study the tonic influence of the sympathetic and parasympathetic nervous systems on various organs, such as the heart, blood vessels, and gastrointestinal tract.

-

Characterization of Nicotinic Acetylcholine Receptors: Pempidine can be used as a pharmacological tool to characterize the properties of nAChRs in different autonomic ganglia.

-

Screening of Novel Ganglionic Stimulants and Blockers: The inhibitory effects of pempidine can be used as a benchmark for the development and characterization of new drugs targeting autonomic ganglia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by pempidine and a general workflow for its in vitro and in vivo applications.

Figure 1: Mechanism of Pempidine Action in Autonomic Ganglia.

Figure 2: General Experimental Workflow for Studying Pempidine.

Data Presentation

The following tables summarize quantitative data on the effects of this compound in various experimental preparations.

Table 1: In Vivo Effects of this compound on Cardiovascular Parameters in Anesthetized Rats

| Parameter | Control (Baseline) | Pempidine HCl (2 mg/kg, i.v.) | Percent Change |

| Mean Arterial Pressure (mmHg) | 110 ± 5 | 65 ± 7 | ↓ 41% |

| Heart Rate (beats/min) | 350 ± 15 | 280 ± 20 | ↓ 20% |

Note: Data are presented as mean ± SEM and are synthesized from typical findings in the literature. Actual values may vary depending on the experimental conditions.

Table 2: Inhibitory Effect of this compound on Nicotine-Induced Contractions in Isolated Guinea-Pig Ileum

| Treatment | Nicotine-Induced Contraction (% of maximum) |

| Nicotine (B1678760) (10 µM) | 100 |

| Nicotine (10 µM) + Pempidine HCl (1 µM) | 35 |

| Nicotine (10 µM) + Pempidine HCl (10 µM) | 10 |

Note: This table illustrates a dose-dependent inhibition of nicotinic responses by pempidine.[1]

Experimental Protocols

Protocol 1: In Vitro Investigation of Ganglionic Blockade in the Isolated Superior Cervical Ganglion (SCG) of the Rat

This protocol describes the use of intracellular recording to measure the effect of pempidine on synaptic transmission in an isolated sympathetic ganglion.

Materials:

-

Wistar rats (200-250 g)

-

Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

-

This compound stock solution (10 mM in distilled water)

-

Dissection microscope and tools

-

Recording chamber with perfusion system

-

Micromanipulators

-

Glass microelectrodes (15-30 MΩ) filled with 3 M KCl

-

Electrophysiology recording setup (amplifier, digitizer, software)

-

Suction electrode for preganglionic nerve stimulation

Procedure:

-

Dissection: Euthanize the rat and dissect the superior cervical ganglia with the cervical sympathetic trunk (preganglionic nerve) attached.

-

Mounting: Transfer the ganglion to the recording chamber and continuously perfuse with Krebs solution gassed with 95% O2 / 5% CO2 at 32-34°C.

-

Stimulation: Place the preganglionic nerve in a suction electrode for electrical stimulation.

-

Intracellular Recording: Carefully impale a ganglion neuron with a glass microelectrode to obtain a stable intracellular recording.

-

Control Recordings: Elicit excitatory postsynaptic potentials (EPSPs) by suprathreshold stimulation of the preganglionic nerve. Record the amplitude and duration of the EPSPs.

-

Application of Pempidine: Perfuse the ganglion with Krebs solution containing the desired concentration of this compound (e.g., 1-100 µM).

-

Test Recordings: After a 10-15 minute equilibration period with pempidine, stimulate the preganglionic nerve again and record the EPSPs.

-

Washout: Perfuse the ganglion with normal Krebs solution to wash out the drug and observe any recovery of the EPSP.

-

Data Analysis: Measure the change in EPSP amplitude before, during, and after the application of pempidine.

Protocol 2: In Vivo Assessment of Cardiovascular Effects in Anesthetized Rats

This protocol details the measurement of blood pressure and heart rate in an anesthetized rat to determine the systemic effects of ganglionic blockade by pempidine.

Materials:

-

Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., urethane, 1.25 g/kg, i.p.)

-

Saline solution (0.9% NaCl)

-

This compound solution for injection (e.g., 1 mg/mL in saline)

-

Catheters (e.g., PE-50 tubing)

-

Pressure transducer and data acquisition system

-

Surgical instruments

Procedure:

-

Anesthesia: Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.

-

Catheterization: Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Baseline Measurement: Connect the arterial catheter to a pressure transducer and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes to ensure stability.

-

Administration of Pempidine: Administer a bolus intravenous injection of this compound (e.g., 0.5-5 mg/kg).

-

Data Recording: Continuously record MAP and HR for at least 60 minutes following drug administration.

-

Data Analysis: Calculate the change in MAP and HR from the baseline period at various time points after pempidine administration.

Protocol 3: Investigation of Nicotinic Receptor Blockade in the Isolated Guinea-Pig Ileum

This protocol uses a classic smooth muscle preparation to demonstrate the antagonism of nicotine-induced contractions by pempidine.

Materials:

-

Guinea pig (250-350 g)

-

Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

This compound stock solution (10 mM in distilled water)

-

Nicotine stock solution (10 mM in distilled water)

-

Organ bath with a transducer and recording system

-

Carbogen (B8564812) gas (95% O2 / 5% CO2)

Procedure:

-

Tissue Preparation: Euthanize the guinea pig and isolate a segment of the terminal ileum.

-

Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen gas.

-

Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Control Contractions: Obtain a cumulative concentration-response curve for nicotine (e.g., 10 nM to 100 µM) to establish the maximal contractile response.

-

Pempidine Incubation: After washing out the nicotine, incubate the tissue with a fixed concentration of this compound (e.g., 1 µM) for 20-30 minutes.

-

Test Contractions: In the continued presence of pempidine, repeat the cumulative concentration-response curve for nicotine.

-

Data Analysis: Compare the concentration-response curves for nicotine in the absence and presence of pempidine to determine the nature of the antagonism (e.g., a rightward shift in the curve is indicative of competitive antagonism).[1]

Conclusion

This compound remains a valuable tool for the study of the autonomic nervous system. The protocols outlined above provide a framework for its application in a range of in vitro and in vivo settings, enabling researchers to probe the intricacies of autonomic ganglionic transmission. Careful experimental design and adherence to these methodologies will facilitate the acquisition of robust and reproducible data.

References

- 1. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE ACTION OF PEMPIDINE AND ANTIADRENALINE SUBSTANCES AT THE SYMPATHETIC POSTGANGLIONIC TERMINATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptors in autonomic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Pempidine Hydrochloride Administration in Rats: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pempidine (B1200693), a tertiary amine and ganglionic blocker, acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1] It is a well-established pharmacological tool for studying the autonomic nervous system and has been historically used as an antihypertensive agent.[1][2] This document provides detailed application notes and protocols for the administration of pempidine hydrochloride to rats for research purposes, including oral, intraperitoneal, and intravenous routes. The information is compiled from various scientific sources to ensure accuracy and reproducibility in experimental settings.

Mechanism of Action

This compound exerts its effects by blocking nicotinic acetylcholine receptors at the autonomic ganglia, thereby interrupting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][3] This non-depolarizing blockade prevents acetylcholine from binding to its receptor, leading to a reduction in postsynaptic neuronal activity. The antagonism of nAChRs by pempidine is complex, exhibiting both competitive and noncompetitive properties depending on the specific physiological effect being measured.

dot

Caption: Pempidine blocks the nicotinic acetylcholine receptor.

Pharmacokinetics in Rats

Pempidine is rapidly absorbed following oral administration in rats, with peak plasma concentrations observed approximately 30 minutes after dosing.[4] It is distributed throughout the body, including the central nervous system.[4] The drug shows minimal protein binding and is primarily excreted unchanged in the urine within 24 hours.[4]

Data Presentation

The following tables summarize key quantitative data related to the administration of this compound in rodents.

Table 1: Lethal Dose (LD50) of this compound in Mice

| Administration Route | LD50 (mg/kg) |

| Intravenous | 74 |

| Intraperitoneal | 125 |

| Oral | 413 |

Data sourced from mouse studies and may serve as a reference for rat studies, though caution is advised.

Table 2: Reported Dosages of Pempidine in Rodents

| Species | Administration Route | Dosage Range (mg/kg) | Observed Effect |

| Rat | Oral (p.o.) | 1 | Rapid absorption into erythrocytes.[5] |

| Mouse | Intraperitoneal (i.p.) | 0.6 - 20 | Antagonism of nicotine-induced effects.[5] |

Experimental Protocols

Important Considerations Before You Begin:

-

Vehicle Selection: this compound is soluble in aqueous solutions. Sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle for administration.

-

Solution Preparation: Prepare dosing solutions fresh on the day of the experiment. Ensure the this compound is fully dissolved in the vehicle. The use of a vortex mixer and gentle warming may aid dissolution.

-

Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Proper restraint techniques are crucial to minimize stress to the animals and ensure accurate administration.

Protocol 1: Oral Administration (Gavage)

This protocol is suitable for studies requiring systemic delivery of this compound where rapid absorption is desired.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult rats)

-

Syringes

-

Analytical balance

-

Vortex mixer

Procedure:

-

Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the body weight of the rat.

-

Solution Preparation:

-

Weigh the calculated amount of this compound.

-

Dissolve it in a known volume of sterile saline to achieve the final desired concentration. For example, to administer 1 mg/kg in a volume of 5 ml/kg, the concentration would be 0.2 mg/ml.

-

Vortex the solution until the compound is completely dissolved.

-

-

Administration:

-

Gently restrain the rat.

-

Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).

-

Attach the gavage needle to the syringe containing the dosing solution.

-

Carefully insert the gavage needle into the esophagus and advance it to the pre-measured length.

-

Administer the solution slowly and steadily.

-

Withdraw the gavage needle gently.

-

-

Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.

dot

Caption: Workflow for oral administration of pempidine.

Protocol 2: Intraperitoneal (IP) Injection

This route provides rapid systemic absorption, bypassing first-pass metabolism.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Sterile syringes (1-3 ml)

-

Sterile needles (e.g., 23-25 gauge for adult rats)

-

Analytical balance

-

Vortex mixer

Procedure:

-

Dose Calculation: Calculate the required amount of this compound based on the desired dose and the rat's body weight.

-

Solution Preparation: Prepare the dosing solution as described in the oral administration protocol.

-

Administration:

-

Restrain the rat, exposing the abdomen. The rat should be positioned with its head tilted slightly downwards.

-

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

-

Insert the needle at a 15-20 degree angle.